molecular formula C20H16N2O2 B2413541 methyl 1-(3-methylphenyl)-9H-pyrido[3,4-b]indole-3-carboxylate CAS No. 374761-12-3

methyl 1-(3-methylphenyl)-9H-pyrido[3,4-b]indole-3-carboxylate

Cat. No.: B2413541
CAS No.: 374761-12-3
M. Wt: 316.36
InChI Key: DFMNHBLBWCHFKM-UHFFFAOYSA-N
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Description

Methyl 1-(3-methylphenyl)-9H-pyrido[3,4-b]indole-3-carboxylate is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development. This compound, in particular, has a unique structure that combines a pyridoindole core with a methylphenyl group, making it an interesting subject for chemical and pharmacological studies.

Preparation Methods

The synthesis of methyl 1-(3-methylphenyl)-9H-pyrido[3,4-b]indole-3-carboxylate can be achieved through various synthetic routes One common method involves the Fischer indole synthesis, which is a well-known reaction for constructing indole rings This method typically involves the reaction of aryl hydrazines with ketones under acidic conditions to form the indole core

Industrial production methods for this compound may involve multi-step synthesis processes that are optimized for high yield and purity. These processes often include the use of catalysts and specific reaction conditions to ensure the efficient formation of the desired product.

Chemical Reactions Analysis

Methyl 1-(3-methylphenyl)-9H-pyrido[3,4-b]indole-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides, which may involve the use of oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

    Esterification: The carboxylate group can be esterified using alcohols in the presence of acid catalysts to form various esters.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

Methyl 1-(3-methylphenyl)-9H-pyrido[3,4-b]indole-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents targeting specific diseases.

    Industry: The compound may be used in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of methyl 1-(3-methylphenyl)-9H-pyrido[3,4-b]indole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease processes, thereby exerting therapeutic effects. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Methyl 1-(3-methylphenyl)-9H-pyrido[3,4-b]indole-3-carboxylate can be compared with other indole derivatives, such as:

    1-Methylindole-3-carboxaldehyde: This compound has a similar indole core but lacks the pyrido and methylphenyl groups, making it less complex.

    Methyl indole-3-carboxylate: This compound is another indole derivative with a simpler structure, lacking the pyrido and methylphenyl groups.

    3-Amino-1H-indole-2-carboxylates: These compounds have an amino group instead of a methylphenyl group, leading to different chemical and biological properties.

The uniqueness of this compound lies in its combination of the pyridoindole core with a methylphenyl group, which imparts distinct chemical and biological properties compared to other indole derivatives.

Properties

IUPAC Name

methyl 1-(3-methylphenyl)-9H-pyrido[3,4-b]indole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O2/c1-12-6-5-7-13(10-12)18-19-15(11-17(22-18)20(23)24-2)14-8-3-4-9-16(14)21-19/h3-11,21H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFMNHBLBWCHFKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=C3C(=CC(=N2)C(=O)OC)C4=CC=CC=C4N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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